2-{[4-Ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
“2-{[4-Ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide,” also known as “Compound X,” is a synthetic organic compound with a complex structure. Let’s break it down:
- The core structure consists of a 1,2,4-triazole ring fused with an indole moiety.
- The sulfur atom bridges the triazole and indole rings.
- The trifluoromethoxyphenyl group is attached to the amide nitrogen.
Preparation Methods
Synthetic Routes:
The synthesis of Compound X involves coupling two essential components: an indole derivative and a trifluoromethoxyphenyl-substituted carboxylic acid
-
Indole Derivative (Tryptamine): : Tryptamine (1) serves as the starting material. It reacts with the carboxylic acid (2) derived from the trifluoromethoxyphenyl compound.
-
Amide Bond Formation
- N, N’-dicyclohexylcarbodiimide (DCC) acts as a “dehydrating” reagent.
- DCC activates the carboxyl group of the trifluoromethoxyphenyl compound.
- The amino group of tryptamine then reacts with the activated acylating agent, forming the amide bond.
Industrial Production:
The industrial-scale synthesis likely employs similar principles, optimizing reaction conditions and scalability.
Chemical Reactions Analysis
Reactions:
Amide Formation: The key reaction involves amide bond formation between the indole and trifluoromethoxyphenyl moieties.
Common Reagents and Conditions:
Major Products:
The major product is Compound X itself, with its unique structure and properties.
Scientific Research Applications
Compound X finds applications in various fields:
Mechanism of Action
The precise mechanism remains an active area of research. we hypothesize that Compound X interacts with specific receptors or enzymes, modulating cellular processes.
Comparison with Similar Compounds
While Compound X is unique, let’s briefly mention similar compounds:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A related indole-based amide .
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Investigated for bioactivity .
Properties
Molecular Formula |
C21H18F3N5O2S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C21H18F3N5O2S/c1-2-29-19(16-11-25-17-6-4-3-5-15(16)17)27-28-20(29)32-12-18(30)26-13-7-9-14(10-8-13)31-21(22,23)24/h3-11,25H,2,12H2,1H3,(H,26,30) |
InChI Key |
DZANZSGIPNEUNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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